![molecular formula C24H41BN4 B6117332 NoName](/img/structure/B6117332.png)
NoName
Overview
Description
NoName is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
NONO in Structural Biology and Crystallography
- Study of NONO Homodimers : NONO (non-POU domain-containing octamer-binding protein), a member of the Drosophila behaviour/human splicing (DBHS) protein family, is key in nuclear gene regulation. Challenges with rapid sample aggregation were overcome using L-proline, facilitating small-angle X-ray structure determination and crystallization, revealing a superhelical arrangement of NONO homodimers (Knott et al., 2016).
NONO in Genetics and Molecular Biology
- Genetic Engineering Research Linkage : Analysis in genetic engineering showed significant impact of scientific research on technology development, with over 90% of citations being non-patent literatures, mostly journal articles (Lo, 2009).
- NONO in Induced Pluripotent Stem Cells : A study created a homozygous NONO knockout induced pluripotent stem cell line using CRISPR/Cas9 editing. This line expressed pluripotency markers and differentiated into all three germ layers, aiding in understanding noncompaction cardiomyopathy and neurocyte dysfunction related to NONO mutations (Yi et al., 2020).
NONO in Biomedical Research
- Role in Tumorigenesis : NONO/p54nrb is involved in various steps of gene regulation and is implicated in cell proliferation, apoptosis, and DNA damage repair. Dysregulation of NONO has been observed in many cancer types, suggesting its potential as a biomarker or therapeutic target (Feng et al., 2020).
- NONO in Congenital Heart Defects : Loss-of-function variants in NONO have been linked with intellectual disability, congenital heart defects, and left ventricular non-compaction in males, indicating its critical role in cardiovascular and neurological development (Scott et al., 2016).
- Inhibition in Vascular Injury : NONO knockout in mice showed reduced neointima thickness in ligated arteries, implicating NONO in vascular integrity and suggesting its potential as a therapeutic target in cardiovascular diseases (Xu et al., 2021).
NONO in Neuroscience
- Contributions to Neuroscience Research : NONO's role in neuroscience is evident in research on diseases like Alzheimer's, neuroAIDS, and Parkinson's, bridging the gap between basic and clinical investigations (Capitanio & Emborg, 2008).
properties
IUPAC Name |
N,3-dicyclohexyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41BN4/c1-3-18-25(19-4-2)28-20-12-11-17-23(28)27-24(26-21-13-7-5-8-14-21)29(25)22-15-9-6-10-16-22/h11-12,17,20-22H,3-10,13-16,18-19H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJWSFLDMTFGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N(C(=NC2CCCCC2)NC3=CC=CC=[N+]31)C4CCCCC4)(CCC)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41BN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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